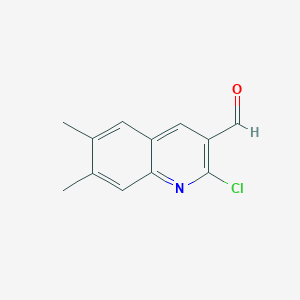

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6,7-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKMNOLGKUJUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94856-39-0 | |

| Record name | 94856-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Multi-technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Preamble: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical and materials science research, quinoline scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[1][2] The synthetic intermediate, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, is a valuable building block, with its chloro and formyl groups serving as versatile handles for further chemical transformations.[3][4] Its synthesis, commonly achieved via the Vilsmeier-Haack reaction, is generally regioselective, but the absolute confirmation of the substitution pattern and overall structure is non-negotiable for advancing its use in complex synthetic pathways.[5]

This guide eschews a generic, templated approach. Instead, it presents a logical, evidence-based narrative for the complete structure elucidation of this compound. We will proceed from foundational molecular formula confirmation to the intricate mapping of atomic connectivity, demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural proof. This document is designed for researchers and drug development professionals who require not just the 'what' but the 'why' behind the analytical strategy.

Chapter 1: The Synthetic Postulate - A Vilsmeier-Haack Approach

The logical starting point for any structure elucidation is the synthetic route used to create the molecule. The reaction of an N-arylacetamide with a Vilsmeier reagent (typically formed from POCl₃ and DMF) is a well-established and efficient method for producing 2-chloro-3-formylquinolines.[1] In this case, the precursor is N-(3,4-dimethylphenyl)acetamide. The reaction mechanism involves electrophilic attack by the Vilsmeier reagent and subsequent intramolecular cyclization. This pathway strongly suggests the formation of the title compound, this compound, providing us with a robust working hypothesis for the expected molecular structure.

Chapter 2: Foundational Analysis - Molecular Mass and Functional Groups

Before delving into complex connectivity, we must confirm the most basic molecular properties: its mass, elemental composition, and the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first data point. For the proposed structure, C₁₂H₁₀ClNO, the expected monoisotopic mass is 219.0451 g/mol .[6] A key validation point is the isotopic pattern conferred by the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) should result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 Da, with a relative intensity ratio of roughly 3:1. This signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Data Analysis: Extract the exact mass of the [M+H]⁺ adduct and compare it to the theoretical value. Analyze the isotopic distribution pattern for the molecular ion.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the principal functional groups within a molecule. The spectrum serves as a qualitative fingerprint, confirming the presence of the aldehyde and the aromatic quinoline core.

Expected Vibrational Frequencies:

-

~2850 and ~2750 cm⁻¹: A characteristic pair of weak bands corresponding to the C-H stretch of the aldehyde group (Fermi resonance).

-

~1690 cm⁻¹: A strong, sharp absorption band from the C=O stretch of the conjugated aromatic aldehyde.[5]

-

~1600-1450 cm⁻¹: Multiple sharp bands corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.

-

~750-850 cm⁻¹: Bands in this region can be associated with C-Cl stretching vibrations and aromatic C-H out-of-plane bending.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Instrumentation: Utilize an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 scans for a high signal-to-noise ratio.

-

-

Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Chapter 3: Unveiling the Skeleton - A Comprehensive NMR Strategy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[7][8] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[9][10]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

DEPT-135 (to differentiate CH/CH₃ from CH₂ signals)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

1D NMR Analysis: The Initial Blueprint

¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed view of the molecule's hydrogen framework. Based on the proposed structure, we anticipate the following signals:

-

δ ~10.5 ppm (1H, singlet): The aldehyde proton, significantly deshielded by the electronegative oxygen and the aromatic ring current.

-

δ ~8.7 ppm (1H, singlet): The proton at the C4 position (H-4). Its singlet nature is due to the absence of adjacent protons. It is deshielded by the adjacent nitrogen and the aldehyde group.

-

δ ~7.8 ppm (1H, singlet): The proton at the C5 position (H-5).

-

δ ~7.5 ppm (1H, singlet): The proton at the C8 position (H-8). The protons at C5 and C8 appear as singlets because they are on the benzene ring and are not adjacent to any other protons.

-

δ ~2.5 ppm (6H, two singlets): Two distinct singlets, each integrating to 3 protons, corresponding to the two methyl groups at C6 and C7.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. The structure contains 12 carbons, and we expect to see 12 distinct signals. A DEPT-135 experiment will be crucial to distinguish between carbons with attached protons (CH, CH₃) and quaternary carbons (C).

| Predicted ¹³C NMR Data | Carbon Type (from DEPT-135) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (aldehyde) | C | ~189 | Highly deshielded carbonyl carbon.[11] |

| C-2 | C | ~150 | Quaternary carbon attached to electronegative Cl and N. |

| C-8a | C | ~148 | Quaternary carbon at the ring junction. |

| C-4 | CH | ~138 | Aromatic CH adjacent to N and C-CHO. |

| C-7 | C | ~140 | Quaternary carbon attached to a methyl group. |

| C-6 | C | ~139 | Quaternary carbon attached to a methyl group. |

| C-4a | C | ~128 | Quaternary carbon at the ring junction. |

| C-5 | CH | ~130 | Aromatic CH. |

| C-8 | CH | ~129 | Aromatic CH. |

| C-3 | C | ~127 | Quaternary carbon attached to the aldehyde. |

| C-6 CH₃ | CH₃ | ~20 | Typical chemical shift for an aromatic methyl group. |

| C-7 CH₃ | CH₃ | ~20 | Typical chemical shift for an aromatic methyl group. |

2D NMR Analysis: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[9]

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this specific molecule, we expect a very simple COSY spectrum with no significant cross-peaks among the aromatic and aldehyde protons, as they are all isolated singlets. This lack of correlation is itself a crucial piece of structural evidence.

HSQC (¹H-¹³C One-Bond Correlation): HSQC definitively links each proton to the carbon it is directly attached to.[12] This allows for the unambiguous assignment of the protonated carbons listed in the table above. For example, the proton signal at ~8.7 ppm will show a correlation to the carbon signal at ~138 ppm, confirming this pair as H-4 and C-4.

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the most powerful experiment for elucidating the complete carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.[12] It is the final key to locking the structure together.

Key Expected HMBC Correlations:

-

Aldehyde-H (δ ~10.5): Will show correlations to C-3 (²J), C-4 (³J), and C-2 (³J), unequivocally placing the aldehyde group at the C-3 position.

-

H-4 (δ ~8.7): Will correlate to C-2 (²J), C-3 (²J), C-5 (³J), and the ring junction carbon C-8a (³J), confirming its position between the nitrogen and the C-4a/C-5 side of the ring.

-

H-5 (δ ~7.8): Will correlate to C-4 (²J), C-6 (²J), C-7 (³J), and the ring junction carbon C-4a (²J), linking the two rings.

-

H-8 (δ ~7.5): Will correlate to C-6 (³J), C-7 (²J), and the ring junction carbon C-8a (²J).

-

Methyl Protons (δ ~2.5): The C-6 methyl protons will show correlations to C-5 (³J), C-6 (²J), and C-7 (³J). The C-7 methyl protons will correlate to C-6 (³J), C-7 (²J), and C-8 (³J). These correlations definitively establish the 6,7-dimethyl substitution pattern.

Chapter 4: Data Synthesis and Visualization

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The workflow is designed to build evidence logically, from the general to the specific.

Caption: Experimental workflow for structure elucidation.

The HMBC correlations are the ultimate proof, connecting all fragments of the molecule into a single, unambiguous entity.

Caption: Key HMBC correlations confirming connectivity.

Conclusion: An Irrefutable Assignment

The collective evidence provides an unequivocal structural proof for this compound.

-

Mass Spectrometry confirmed the molecular formula C₁₂H₁₀ClNO via high-resolution mass and the presence of a single chlorine atom through the characteristic M/M+2 isotopic pattern.

-

FT-IR Spectroscopy verified the presence of the key aldehyde and aromatic quinoline functional groups.

-

¹H and ¹³C NMR established the number and types of proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) mapped the complete atomic connectivity. The HMBC data, in particular, flawlessly connected the aldehyde group to the C3 position, linked the two aromatic rings, and confirmed the 6,7-dimethyl substitution pattern.

References

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.

- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Siddappa, K., et al. (2008). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.

- E. M. Hussein. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.

- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- International Journal of Chemical Studies. (2016).

- MySkinRecipes. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde.

- Intertek. (n.d.).

- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Royal Society of Chemistry. (2018).

- PubChem. (n.d.). This compound.

- University College Dublin. (n.d.).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- PMC - NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde [myskinrecipes.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijsr.net [ijsr.net]

- 6. This compound | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. intertek.com [intertek.com]

- 8. jchps.com [jchps.com]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. chemijournal.com [chemijournal.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic compound this compound. We will move beyond simple data presentation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic importance as a building block in modern medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad pharmacological significance.[1] The molecule's architecture, featuring a chloro group at the 2-position and a carbaldehyde (formyl) group at the 3-position, makes it a highly versatile intermediate for further chemical modification. The dimethyl substituents at the 6 and 7 positions enhance lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.[2]

Key Identifiers and Molecular Data

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The essential quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |

| Molecular Weight | 219.66 g/mol | [3] |

| CAS Number | 94856-39-0 | [3][4] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(C(=C2)C=O)Cl |

Strategic Synthesis: The Vilsmeier-Haack Approach

The synthesis of 2-chloroquinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[5] This reaction is a powerful method for the formylation of electron-rich aromatic compounds. The choice of this pathway is deliberate; it allows for the simultaneous formation of the quinoline ring and installation of the critical chloro and aldehyde functionalities in a one-pot procedure.

Mechanism Rationale

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of a substituted acetanilide precursor. A subsequent intramolecular cyclization and hydrolysis yield the target 2-chloroquinoline-3-carbaldehyde. This method is favored for its reliability and the accessibility of its starting materials.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.

Starting Materials:

-

4,5-Dimethylacetanilide (precursor)

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Crushed Ice / Ice-cold water

-

Ethanol (for recrystallization)

Methodology:

-

Vilsmeier Reagent Formation (In Situ): In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-Dimethylformamide (3 molar equivalents) to the starting 4,5-Dimethylacetanilide (1 molar equivalent). The mixture should be stirred in an ice bath to maintain a temperature of 0-5 °C.

-

Causality: This cooling step is critical to control the exothermic reaction during the formation of the Vilsmeier reagent, preventing side reactions.

-

-

Electrophile Generation: Add phosphoryl chloride (POCl₃) (15 molar equivalents) dropwise to the cooled mixture via the dropping funnel.[5] Maintain vigorous stirring and ensure the temperature does not rise above 10 °C.

-

Expert Insight: A slow, controlled addition is paramount. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired byproducts.

-

-

Aromatic Formylation and Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-90 °C for 7-10 hours.[5]

-

Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acetanilide spot is consumed.

-

-

Work-up and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[5] The target compound will precipitate out of the aqueous solution.

-

Causality: This step hydrolyzes the reaction intermediates and quenches any remaining reactive reagents. The low solubility of the product in cold water facilitates its isolation.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acids and DMF. The crude product can then be purified by recrystallization from ethanol to yield the final this compound.[5]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for the target compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the chloro group is susceptible to nucleophilic aromatic substitution.

This dual reactivity makes it an invaluable scaffold in medicinal chemistry for constructing more complex bioactive molecules.[2]

-

Anticancer and Antimalarial Agents: The quinoline core is a well-established pharmacophore in numerous approved drugs. This compound serves as a key intermediate in the synthesis of novel quinoline-based pharmaceuticals targeting malaria and various cancers.[1][2]

-

Reductive Amination: The aldehyde can readily undergo reductive amination to introduce a variety of amine-containing side chains, enabling the exploration of structure-activity relationships (SAR).[1]

-

Cyclization Reactions: Both the aldehyde and chloro groups can participate in cyclization reactions to build fused heterocyclic systems, such as pyrrolo[3,4-b]quinolines, expanding the chemical space for drug discovery.[1]

-

Fluorescent Probes and Agrochemicals: The aromatic and reactive nature of the scaffold also lends itself to the development of fluorescent probes for biological imaging and novel agrochemicals.[2]

Reactivity Pathway Diagram

Caption: Key reactivity pathways of the title compound.

Safety and Handling

As with any active chemical reagent, proper handling is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Hazard Identification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] Related chloroquinoline carbaldehydes are known to cause skin and eye irritation and may cause respiratory irritation.[6][7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of this compound, grounded in established chemical principles and synthetic methodologies. Its strategic importance as a versatile building block ensures its continued relevance in the fields of medicinal chemistry and materials science.

References

-

PubChem. This compound | C12H10ClNO | CID 788657. Available from: [Link]

-

MySkinRecipes. 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde. Available from: [Link]

-

PubChem. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available from: [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available from: [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. Available from: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde [myskinrecipes.com]

- 3. This compound | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

The Pharmacological Versatility of Quinoline Derivatives: A Technical Guide to Their Biological Activities

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents.[1][2][3] Its inherent structural features and amenability to chemical modification have propelled the exploration of its derivatives across a wide spectrum of biological activities.[1][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a particular focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. By delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate and innovate within this fertile area of pharmaceutical science.

Introduction: The Quinoline Core as a Privileged Scaffold

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic aromatic compound with the chemical formula C₉H₇N.[4][8][9] While the unsubstituted quinoline ring itself possesses limited biological importance, its derivatives are a treasure trove of pharmacological potential.[10] The versatility of the quinoline nucleus allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a wide range of biological activities.[1][4] This structural flexibility is a key reason why quinoline is considered a "privileged scaffold" in drug discovery.[11]

Historically, the significance of quinoline derivatives in medicine is exemplified by quinine, an alkaloid isolated from cinchona bark, which was the first effective treatment for malaria.[5][12] This seminal discovery paved the way for the synthesis of numerous quinoline-based drugs that are now indispensable in modern medicine, including antimalarials like chloroquine and mefloquine, and antibacterials such as the fluoroquinolones.[4][12]

This guide will explore the multifaceted biological landscape of quinoline derivatives, providing a detailed examination of their most prominent therapeutic applications.

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[1][8][13][14] Their cytotoxic effects are mediated through a variety of mechanisms, targeting fundamental processes of cancer cell proliferation and survival.[8][13]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is not attributed to a single mode of action but rather a spectrum of molecular interactions. Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8]

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline compounds can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription.[1][15] They can also inhibit topoisomerase enzymes, which are essential for resolving DNA topological stress during replication, leading to DNA damage and apoptosis.[8][14][15]

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[8][13] They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[8][13][16]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[8]

-

Tubulin Polymerization Inhibition: By interfering with the polymerization of tubulin, a key component of microtubules, these compounds can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[8][14]

Figure 1: A diagram illustrating the diverse mechanisms through which quinoline derivatives exert their anticancer effects.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17]

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.[18]

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[19]

Data Presentation:

| Quinoline Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Compound A | A549 (Lung) | 5.2 |

| Compound B | MCF-7 (Breast) | 2.8 |

| Compound C | HeLa (Cervical) | 7.1 |

Table 1: Example of IC₅₀ values for different quinoline derivatives against various cancer cell lines.

Antimicrobial Activities of Quinoline Derivatives

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9] The most well-known examples are the fluoroquinolones, a class of synthetic antibiotics.

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives prevent the bacterial cell from dividing and ultimately lead to cell death.

Figure 2: A workflow diagram illustrating the key steps in the disk diffusion method for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Susceptibility Testing

Several methods are used to determine the susceptibility of bacteria to antimicrobial agents, including the disk diffusion method and broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[20][21][22][23][24]

3.2.1. Disk Diffusion Method

This method is widely used for its simplicity and low cost.[20]

Step-by-Step Methodology:

-

Prepare Inoculum: A standardized suspension of the test bacterium is prepared.

-

Inoculate Plate: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.[24]

-

Apply Disks: Paper disks impregnated with a specific concentration of the quinoline derivative are placed on the agar surface.[20]

-

Incubation: The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours).

-

Measure Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.[21]

-

Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

3.2.2. Broth Microdilution Method (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][23][24]

Step-by-Step Methodology:

-

Prepare Serial Dilutions: Two-fold serial dilutions of the quinoline derivative are prepared in a 96-well microtiter plate containing broth medium.[23]

-

Inoculate Wells: Each well is inoculated with a standardized concentration of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[24]

Data Presentation:

| Quinoline Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Compound D | 4 | 8 | 16 |

| Compound E | 2 | 4 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Table 2: Example of Minimum Inhibitory Concentration (MIC) values for quinoline derivatives against different bacterial strains.

Antimalarial Activities of Quinoline Derivatives

Quinoline derivatives are central to the treatment of malaria.[25] Their mechanism of action is primarily targeted at the parasite's life cycle within red blood cells.[26]

Mechanism of Antimalarial Action

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, which releases toxic heme.[27][28] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin.[27][28] Quinoline antimalarials, such as chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite.[26][29] Here, they are thought to interfere with heme detoxification by capping the growing hemozoin crystals.[28] This leads to the buildup of toxic free heme, which damages parasitic membranes and results in the death of the parasite.[26]

Figure 3: A simplified signaling pathway illustrating how quinoline derivatives disrupt heme detoxification in the malaria parasite.

Anti-inflammatory Activities of Quinoline Derivatives

Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents.[30][31][32] Their mechanisms of action in this area are diverse and target various components of the inflammatory cascade.[30]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate the activity of key pro-inflammatory enzymes and signaling pathways. Some of the identified mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Certain quinoline derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[30][33]

-

Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. By inhibiting PDE4, quinoline derivatives can increase intracellular cAMP levels, leading to a reduction in inflammation.[30]

-

Inhibition of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): TACE is responsible for the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE by quinoline derivatives can decrease the levels of this potent inflammatory mediator.[30]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of numerous pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit the activation of the NF-κB pathway.[34]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for the rational design of more potent and selective drugs.[4][35] SAR studies involve systematically modifying the quinoline scaffold and evaluating the impact of these changes on a specific biological activity.

Key aspects of SAR for quinoline derivatives include:

-

Position and Nature of Substituents: The type and location of functional groups on the quinoline ring can significantly influence activity. For example, in many anticancer quinolines, substitutions at the 2, 4, and 7-positions have been found to be critical for their cytotoxic effects.[8]

-

Lipophilicity and Pharmacokinetics: The overall lipophilicity of the molecule, influenced by its substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Stereochemistry: The three-dimensional arrangement of atoms can be critical for binding to a specific biological target.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to antimalarial and anti-inflammatory effects, underscore the remarkable versatility of this heterocyclic system. Future research in this area will likely focus on the development of more targeted and selective quinoline derivatives with improved efficacy and reduced side effects. The integration of computational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the identification of novel quinoline-based drug candidates to address unmet medical needs.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4).

- Biological activities of quinoline derivatives. (n.d.).

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. (n.d.).

- Quinoline antimalarials: mechanisms of action and resistance. (n.d.).

- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025, August 10).

- Quinolines: a new hope against inflammation. (n.d.).

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.).

- Biological Activities of Quinoline Derivatives. (2009, December 1).

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5).

- Antibiotic sensitivity testing - Wikipedia. (n.d.).

- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. (n.d.).

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).

- The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2).

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6).

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.).

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).

- Mechanism of action of quinoline drugs. (n.d.).

- Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols - Benchchem. (n.d.).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).

- Anticancer Activity of Quinoline Derivatives. (2022, October 20).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).

- Antimicrobial Susceptibility Testing. (n.d.).

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.).

- SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. (n.d.).

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025, August 5).

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PubMed Central. (n.d.).

- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024, June).

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.).

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. (2019, October 28).

- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC. (2024, June 3).

- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - MDPI. (n.d.).

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13).

- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).

- Synthesis, SAR Study, and Biological Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors With Reduced CYP3A4 Inhibition. (2015, January 15).

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. jddtonline.info [jddtonline.info]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 22. woah.org [woah.org]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. apec.org [apec.org]

- 25. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 28. pnas.org [pnas.org]

- 29. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 30. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Analysis of Quinoline Carbaldehydes: From Quantum Mechanics to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Quinoline carbaldehydes, as highly versatile synthetic intermediates, represent a critical launchpad for the development of novel bioactive molecules with a wide pharmacological spectrum, including anticancer, antimicrobial, and antimalarial activities.[2][3][4] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structure-property relationships of these compounds. We will delve into the core quantum chemical calculations—Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Natural Bond Orbital (NBO) analysis—that form the foundation of our understanding. Furthermore, we will bridge theory with application by detailing how these foundational analyses inform higher-level computational strategies like molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations, which are indispensable in modern, rational drug design. This guide is structured to provide both foundational knowledge and field-proven insights for professionals dedicated to the discovery of next-generation therapeutics.

Part 1: The Computational Imperative in Quinoline Chemistry

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process.[5] For a chemical class as promising as quinoline carbaldehydes, in silico analysis provides a powerful lens to predict molecular geometry, electronic properties, and reactivity before a single molecule is synthesized. This predictive power is not merely a matter of efficiency; it is a question of scientific integrity. By grounding our hypotheses in the fundamental laws of quantum mechanics, we can design more intelligent experiments, focusing resources on candidates with the highest probability of success.

The core principle is this: a molecule's biological activity is an emergent property of its three-dimensional structure and electron distribution. By accurately modeling these fundamental characteristics, we can predict how a quinoline carbaldehyde derivative will interact with a biological target, how it will behave in a physiological environment, and how its structure can be modified to enhance therapeutic efficacy.

Part 2: The Quantum Mechanical Toolkit: Foundational Methodologies

At the heart of computational analysis lies the solution of the Schrödinger equation. While exact solutions are intractable for complex molecules, approximation methods provide remarkably accurate insights.

Density Functional Theory (DFT): The Workhorse for Ground-State Properties

DFT is the most ubiquitous method for computational analysis of organic molecules, balancing computational cost with high accuracy.[6] It is predicated on the theorem that the ground-state energy of a molecule is a unique functional of its electron density. This allows us to calculate key structural and electronic properties.

The choice of functional and basis set is a critical experimental decision. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, paired with a Pople-style basis set such as 6-311++G(d,p), offers a robust and well-validated starting point for quinoline systems.[7][8]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Input Structure Generation: Build the 3D structure of the quinoline carbaldehyde derivative using a molecular editor (e.g., Avogadro, GaussView).

-

Conformational Search (Causality): The carbaldehyde group can rotate. It is crucial to identify the global minimum energy conformer. Perform a potential energy surface scan by systematically rotating the C-C(H)=O dihedral angle to locate all stable rotamers (e.g., cis and trans).[8]

-

Optimization: Perform a full geometry optimization on each identified conformer using a selected DFT method (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts atomic coordinates to find the lowest energy structure.

-

Frequency Calculation (Validation): Perform a frequency calculation on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides thermodynamic data and predicted IR and Raman spectra, which can be directly compared with experimental results for structural validation.[8][9]

Time-Dependent DFT (TD-DFT): Illuminating Electronic Excitations

To understand a molecule's photophysical properties, such as its color and how it absorbs light, we must examine its electronic excited states. TD-DFT is the method of choice for this, providing a computational equivalent of UV-Vis spectroscopy.[6][9]

Experimental Protocol: Simulating a UV-Vis Spectrum

-

Ground State Optimization: Use the optimized ground-state geometry obtained from the DFT protocol. An excited-state calculation must be performed on a stable ground-state structure.

-

TD-DFT Calculation: Perform a single-point TD-DFT calculation on the optimized geometry. Specify the number of excited states to calculate (e.g., 10-20 states is often sufficient to cover the main absorption bands).

-

Solvent Effects (Causality): UV-Vis spectra are typically measured in solution. The solvent can significantly influence electronic transitions. Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate this environment for more accurate results.[9]

-

Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths. The oscillator strength is a measure of the transition probability; values significantly greater than zero correspond to observable peaks in the spectrum. These can then be plotted to generate a theoretical spectrum.[10][11]

Analyzing Reactivity and Intramolecular Interactions

Once a stable structure is obtained, we can dissect its electronic landscape to predict its behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[9][12]

-

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[8] It provides an intuitive guide to reactivity:

-

Red Regions (Negative Potential): Electron-rich areas, such as those around the quinoline nitrogen and carbonyl oxygen, are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Electron-deficient areas, like the hydrogen of the carbaldehyde group, are sites for nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemist's-eye view of the molecule, translating the complex wavefunction into localized bonds and lone pairs.[7][9] Its primary utility is in quantifying non-covalent interactions. The analysis calculates the stabilization energy (E(2)) associated with "hyperconjugation"—the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.[13][14] Large E(2) values for interactions like π -> π* within the aromatic system indicate significant electronic delocalization and stability.[7]

Caption: A generalized workflow for the computational analysis of quinoline carbaldehydes.

Part 3: Data Synthesis and Validation

Theoretical calculations are most powerful when validated against experimental data. This synergy builds confidence in the computational model and allows it to be used for predictions on yet-to-be-synthesized molecules.

Structural and Electronic Data Summary

Computational methods generate a wealth of quantitative data. Presenting this in a structured format is essential for comparison and analysis.

Table 1: Calculated vs. Experimental Geometric Parameters for 2-Chloro-7-methylquinoline-3-carbaldehyde

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Length | C4-N7 (Å) | 1.3608 | 1.3626 |

| C8-C7 (Å) | 1.3190 | 1.3187 | |

| C1-C6 (Å) | 1.3777 | - | |

| Bond Angle | C2-C3-C12 (°) | 123.5 | - |

| Dihedral Angle | C2-C3-C12-O13 (°) | 180.0 (trans) / 0.0 (cis) | - |

| Note: Experimental data for direct comparison may vary based on the specific derivative and crystal structure availability. Calculated values are sourced from representative studies.[9] |

Table 2: Key Quantum Chemical Descriptors for a Hypothetical Quinoline Carbaldehyde Derivative

| Descriptor | Value | Implication for Drug Design |

| EHOMO | -5.67 eV | Electron donating ability |

| ELUMO | -1.89 eV | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.78 eV | High kinetic stability[9] |

| Ionization Potential (I) | 5.67 eV | Energy to remove an electron |

| Electron Affinity (A) | 1.89 eV | Energy released when gaining an electron |

| Chemical Hardness (η) | 1.94 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.08 eV | Propensity to accept electrons |

| Note: Values are illustrative and derived from typical ranges found in the literature.[2][9] |

Part 4: Application in Rational Drug Design

With a validated computational model, we can now apply it to address key questions in drug development.

Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our quinoline derivative) when bound to a second (the receptor, typically a protein target).[15] This is crucial for understanding the mechanism of action and for structure-based drug design.

Experimental Protocol: A Standard Molecular Docking Workflow

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy conformer of the quinoline carbaldehyde. Assign atomic charges.

-

Binding Site Definition: Identify the active site or binding pocket of the protein. This can be determined from the co-crystallized ligand in the PDB file or through pocket prediction algorithms.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates binding affinity.[16]

-

Pose Analysis (Validation): Analyze the top-scoring poses. The most plausible pose is typically one that exhibits chemically sensible interactions (e.g., hydrogen bonds, π-π stacking) with key amino acid residues in the active site. For example, docking studies have shown that quinoline derivatives can form strong interactions with key amino acids in the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.[15]

QSAR and Molecular Dynamics

-

Quantitative Structure-Activity Relationship (QSAR): QSAR aims to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity.[17] Computational descriptors (like the HOMO-LUMO gap, dipole moment, and MEP values) are used as the independent variables. 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where steric bulk, positive, or negative charges would increase or decrease activity, providing a direct roadmap for structural modification.[18][19]

-

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations track the movements of every atom in the ligand-protein complex over time (typically nanoseconds).[9] This allows us to assess the stability of the predicted binding pose and understand the dynamic nature of the interaction, providing a higher level of confidence in the docking result.[20]

Caption: Relationship between computational methods and the molecular properties they elucidate.

Part 5: Conclusion and Future Outlook

The theoretical and computational analysis of quinoline carbaldehydes is a prime example of how modern drug discovery integrates fundamental physics with applied biomedical science. By leveraging a multi-tiered computational approach—from quantum mechanics to molecular simulations—researchers can gain unprecedented insight into the structure, reactivity, and biological potential of these valuable compounds. This in silico framework not only accelerates the identification of lead compounds but also fosters a deeper, mechanistically-grounded understanding of their therapeutic action. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will only improve, further solidifying their role as a central pillar in the development of next-generation quinoline-based medicines.

References

-

Kulczycka-Mierzejewska, K., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

-

KUŞ, N., & ILICAN, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices. Available at: [Link]

-

Ullah, H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

KUŞ, N., & ILICAN, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. DergiPark. Available at: [Link]

-

Singh, U. P., & Singh, R. (2014). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Medicinal Chemistry Research. Available at: [Link]

-

Kulczycka-Mierzejewska, K., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

-

Patel, H. R., et al. (2020). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Polycyclic Aromatic Compounds. Available at: [Link]

-

Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

-

Kumru, M., et al. (2016). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Journal of Molecular Structure. Available at: [Link]

-

Şenol, İ. M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available at: [Link]

-

Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Hameed, S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

-

Hasan, M. M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry. Available at: [Link]

-

Khan, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Singh, U. P., & Singh, R. (2014). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. ResearchGate. Available at: [Link]

-

Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters. Available at: [Link]

-

Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

-

Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry. Available at: [Link]

-

Asiri, A. M., et al. (2011). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

-

Damena, T., et al. (2023). Synthesis and Computational Studies of Novel Cobalt(II) and Oxovanadium(IV) Complexes of Quinoline Carbaldehyde Derivative Ligand for Antibacterial and Antioxidant Applications. Journal of Molecular Structure. Available at: [Link]

-

Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis of Novel Quinolines with Antibacterial Activity. ResearchGate. Available at: [Link]

-

Asiri, A. M., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. Available at: [Link]

-

KUŞ, N. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. DergiPark. Available at: [Link]

-

Ullah, H., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules. Available at: [Link]

-

Katagi, M. S., et al. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. Available at: [Link]

-

Singh, R. K., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

H Cta, M., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Available at: [Link]

-

Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]

-

Ullah, H., et al. (2021). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. Available at: [Link]

-

Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. Available at: [Link]

-

Abutaka, A., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

-

K.S, S., & S, S. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

KUŞ, N., & ILICAN, S. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-Amino-4-(2-furyl)-6-phenyl-nicotinonitrile. International Journal of Chemistry and Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, a valuable intermediate in pharmaceutical research. The synthesis is achieved through the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of N-arylacetamides.[1] This application note delves into the mechanistic intricacies of the reaction, offers a detailed, step-by-step experimental protocol, and provides insights into process optimization and troubleshooting. The resulting 2-chloro-3-formylquinoline derivative is a key building block for the development of novel therapeutic agents, owing to the reactivity of its chloro and formyl groups which allow for diverse functionalization.[2]

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The targeted compound, this compound, is a particularly useful synthon. The electron-withdrawing nature of the quinoline ring, combined with the reactive handles of the chloro and aldehyde moieties, makes it an ideal precursor for the synthesis of a diverse library of derivatives for drug discovery and development.

The Vilsmeier-Haack reaction offers a direct and efficient one-pot route to this class of compounds from readily available N-arylacetamides.[1] This method is characterized by its operational simplicity and regioselectivity, making it a preferred choice for synthesizing functionalized quinolines.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.[1]

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to yield the highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.

Stage 2: Electrophilic Aromatic Substitution and Cyclization

The electron-rich aromatic ring of the N-(3,4-dimethylphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination steps to afford the final this compound. The presence of electron-donating groups, such as the two methyl groups on the N-arylacetamide, facilitates the electrophilic substitution and generally leads to good yields.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[3][4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| N-(3,4-dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | 5.0 g | 0.0306 | Starting material. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | ~0.194 | Anhydrous, used as reagent and solvent. |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 11.0 mL | 0.122 | Freshly distilled is recommended. |

| Crushed Ice | H₂O | 18.02 | ~300 g | - | For quenching the reaction. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For neutralization. |

| Ethanol or Ethyl Acetate | - | - | As needed | - | For recrystallization. |

Step-by-Step Procedure

-

Preparation of the Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve 5.0 g (0.0306 mol) of N-(3,4-dimethylphenyl)acetamide in 15 mL of anhydrous N,N-dimethylformamide.

-

Formation of the Vilsmeier Reagent: Cool the flask in an ice-salt bath to 0-5°C. With vigorous stirring, add 11.0 mL (0.122 mol) of phosphorus oxychloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. The addition should take approximately 30-45 minutes. After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

-

Reaction and Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a pre-heated water or oil bath to 80-90°C. Maintain this temperature with continuous stirring for 4-10 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 300 g of crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization: The resulting acidic solution is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.[6] This step is crucial for the precipitation of the product.

-

Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a crystalline solid.[4]

Optimization and Troubleshooting

Optimization:

-

Stoichiometry of POCl₃: The molar ratio of POCl₃ to the acetanilide is a critical parameter. An excess of POCl₃, typically in the range of 4 to 12 equivalents, is often employed to drive the reaction to completion and achieve higher yields.[5]

-